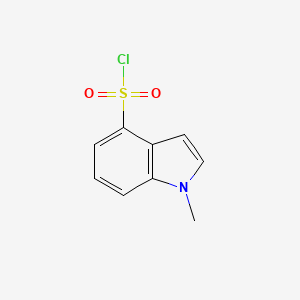

1-Methyl-1H-indole-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c1-11-6-5-7-8(11)3-2-4-9(7)14(10,12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWFOJFQXZBLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594538 | |

| Record name | 1-Methyl-1H-indole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-36-8 | |

| Record name | 1-Methyl-1H-indole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-1H-indole-4-sulfonyl chloride (CAS 876316-36-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indole-4-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structure, combining the privileged indole scaffold with a reactive sulfonyl chloride moiety, makes it a valuable building block for the creation of diverse and complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its characteristic reactivity, and its potential applications in the development of novel therapeutic agents.

Introduction: The Strategic Importance of this compound

The indole nucleus is a cornerstone in medicinal chemistry, present in a vast array of natural products and synthetic drugs. Its ability to mimic the structure of tryptophan allows it to interact with a wide range of biological targets. The introduction of a sulfonyl chloride group at the 4-position of the 1-methylated indole ring provides a highly reactive handle for further molecular elaboration. Sulfonyl chlorides are powerful electrophiles that readily react with a variety of nucleophiles, most notably amines, to form stable sulfonamide linkages. This reaction is a mainstay in drug discovery for the synthesis of compounds with a broad spectrum of biological activities.

This compound, therefore, serves as a crucial bridge, connecting the biologically relevant indole core to a diverse range of chemical functionalities through the robust sulfonamide bond. This strategic positioning makes it a sought-after reagent for constructing libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 876316-36-8 | [1][2] |

| Molecular Formula | C₉H₈ClNO₂S | [1][2] |

| Molecular Weight | 229.68 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not explicitly reported, expected to be a solid at room temperature | Inferred from physical state |

| Boiling Point | Decomposes upon heating | General property of sulfonyl chlorides |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF). Reacts with protic solvents (e.g., water, alcohols). | General chemical knowledge |

| Flash Point | 95 °C | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the electrophilic substitution of 1-methyl-1H-indole with chlorosulfonic acid. This reaction leverages the electron-rich nature of the indole ring to introduce the sulfonyl chloride functionality.

Caption: Synthetic pathway to this compound.

Experimental Protocol:

CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel. Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 1-methyl-1H-indole (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or chloroform).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.[3] A significant evolution of hydrogen chloride gas will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the N-methyl group. The protons on the benzene portion of the indole ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons at the 2- and 3-positions of the pyrrole ring will also be in the aromatic region, with the C2-H typically being a doublet of doublets and the C3-H a doublet. The N-methyl group will appear as a singlet around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic and heterocyclic nature of the compound, with the carbon attached to the sulfonyl chloride group being significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric).[4]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.[4] Fragmentation patterns will likely involve the loss of SO₂Cl and other characteristic fragments of the indole ring.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the facile introduction of the 1-methyl-1H-indol-4-ylsulfonyl moiety into a wide range of molecules.

Caption: Key reactions of this compound.

5.1. Sulfonamide Formation

The most prominent reaction of this compound is its reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

General Protocol for Sulfonamide Synthesis:

-

Dissolution: Dissolve the amine (1.0 equivalent) and a base (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere.

-

Addition of Sulfonyl Chloride: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the amine solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude sulfonamide can be purified by column chromatography or recrystallization.

This robust reaction allows for the synthesis of a vast library of indole-based sulfonamides, which are of great interest in drug discovery due to their diverse biological activities.[5]

5.2. Sulfonate Ester Formation

In addition to amines, this compound can react with alcohols and phenols in the presence of a base to form sulfonate esters. While less common in medicinal chemistry than sulfonamides, sulfonate esters can serve as important intermediates or possess biological activity themselves.

Applications in Drug Discovery and Medicinal Chemistry

The 1-methyl-1H-indole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry. The ability of this compound to readily form this scaffold makes it a valuable tool for the development of new therapeutic agents. While specific drug candidates originating from this exact building block are not extensively documented in the public domain, the general class of indole sulfonamides has shown promise in various therapeutic areas, including:

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity, and the sulfonamide group can enhance this activity by providing additional binding interactions with target proteins.

-

Antimicrobial Agents: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs.

-

Enzyme Inhibitors: The geometry and electronic properties of the indole sulfonamide scaffold make it suitable for targeting the active sites of various enzymes.[6]

Safety and Handling

As a sulfonyl chloride, this compound is a reactive and potentially hazardous compound. It is crucial to handle it with appropriate safety precautions.

-

Corrosive: It is expected to be corrosive to the skin, eyes, and respiratory tract.[7][8]

-

Moisture Sensitive: It reacts with water and other protic solvents to release hydrochloric acid. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves when handling this compound.[7]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate that offers a gateway to a rich and diverse chemical space. Its straightforward synthesis and predictable reactivity make it an invaluable tool for medicinal chemists and organic synthesis researchers. The ability to readily generate novel indole-based sulfonamides positions this compound at the forefront of efforts to discover and develop new therapeutic agents for a wide range of diseases. As research in this area continues, the importance of this compound as a fundamental building block is set to grow.

References

- 1. 1-Methyl-1H-indole-4-sulphonyl chloride | 876316-36-8 | BKB31636 [biosynth.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. acdlabs.com [acdlabs.com]

- 5. US6469043B1 - Sulfonamide-containing indole compounds - Google Patents [patents.google.com]

- 6. WO2017011408A1 - Indoline and tetrahydroquinoline sulfonyl inhibitors of dimetalloenzymes and use of the same - Google Patents [patents.google.com]

- 7. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-indole-4-sulfonyl chloride

This document provides a comprehensive technical overview for the synthesis, purification, and analytical characterization of 1-Methyl-1H-indole-4-sulfonyl chloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The guide emphasizes the causal relationships in experimental design, ensuring protocols are robust and self-validating.

Introduction and Strategic Importance

This compound (C₉H₈ClNO₂S) is a valuable intermediate in organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] The introduction of a reactive sulfonyl chloride group at the 4-position of the N-methylated indole ring provides a versatile chemical handle for nucleophilic substitution reactions. This allows for the facile construction of sulfonamides, sulfonates, and other sulfur-containing derivatives, making it a compound of significant interest for creating libraries of novel molecules for drug discovery programs. This guide details a reliable synthetic pathway and the rigorous analytical methods required to confirm the structure and purity of the final product.

Synthetic Strategy and Protocol

The synthesis of this compound is typically approached as a two-step process. First, the indole nitrogen is methylated to protect it and to direct the subsequent electrophilic substitution. Second, the resulting 1-methylindole undergoes chlorosulfonation to install the sulfonyl chloride moiety.

Step 1: Synthesis of 1-Methylindole Precursor

The initial step involves the N-methylation of indole. This is a critical prerequisite as the acidic N-H proton of the indole ring would otherwise react with the chlorosulfonating agent. Deprotonation with a strong base followed by reaction with a methylating agent is the most common and efficient strategy.[2]

-

Base Selection: Sodium hydride (NaH) or sodium amide (NaNH₂) in an aprotic solvent like Tetrahydrofuran (THF) or liquid ammonia are effective bases for deprotonating the indole nitrogen. NaH is often preferred for its operational simplicity and high efficiency.

-

Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective electrophile for this transformation. Other reagents like dimethyl sulfate can also be used.

-

Solvent and Temperature: Anhydrous THF is an excellent solvent as it is aprotic and effectively solvates the resulting sodium indolide salt. The reaction is typically started at a low temperature (0 °C) to control the initial exothermic deprotonation before being allowed to proceed at room temperature.[3]

-

To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully via cannula.

-

Add anhydrous Tetrahydrofuran (THF) to the flask to create a slurry.

-

Cool the flask to 0 °C using an ice-water bath.

-

Dissolve indole (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH slurry over 20-30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease and a solution of sodium indolide will form.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via vacuum distillation to yield 1-methylindole as a colorless to pale yellow oil.[2]

Step 2: Chlorosulfonation of 1-Methylindole

This is the critical step where the sulfonyl chloride group is introduced onto the indole ring via electrophilic aromatic substitution. Chlorosulfonic acid is a powerful and highly reactive reagent for this purpose.

-

Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the source of the chlorosulfonyl electrophile (⁺SO₂Cl). An excess is used to drive the reaction to completion.

-

Regioselectivity: The sulfonation of 1-methylindole is directed by the electron-donating nitrogen atom. While the 3-position is typically the most nucleophilic site on the indole ring, steric hindrance from the N-methyl group and reaction conditions can influence substitution at other positions. The 4-position is a known site for electrophilic attack, although formation of other isomers, such as the 5-sulfonyl chloride, is possible.[4] Careful control of reaction conditions and rigorous purification are essential.

-

Temperature Control: This reaction is highly exothermic and must be performed at low temperatures (-10 °C to 0 °C) to prevent uncontrolled side reactions, charring, and degradation of the indole ring.[5]

-

Work-up: The reaction is quenched by pouring the mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place chlorosulfonic acid (5-10 equivalents).

-

Cool the chlorosulfonic acid to -10 °C using an ice-salt or acetone-dry ice bath.

-

Add 1-methylindole (1.0 equivalent) dropwise to the stirred, cold chlorosulfonic acid at a rate that maintains the internal temperature below 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction progress by quenching a small aliquot in ice water, extracting with dichloromethane, and analyzing by TLC.

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the crude solid product under vacuum. Further purification is typically required.

Purification

The crude this compound is often contaminated with isomeric byproducts and decomposition products. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) or purification by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended to achieve high purity (≥95%).[5]

Workflow Diagrams

Synthetic Pathway

Caption: Overall synthetic route to the target compound.

Characterization Workflow

Caption: Standard workflow for purification and characterization.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| CAS Number | 876316-36-8 | [6][7][8][9] |

| Molecular Formula | C₉H₈ClNO₂S | [6][7][10] |

| Molecular Weight | 229.68 g/mol | [6][7][9] |

| Appearance | Expected to be an off-white to light green solid | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The following are predicted chemical shifts (δ) in ppm relative to TMS, assuming CDCl₃ as the solvent.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

| Proton | δ (ppm) | Multiplicity | Carbon | δ (ppm) |

| H-2 | ~7.30 | d | C-2 | ~128.0 |

| H-3 | ~6.70 | d | C-3 | ~103.0 |

| H-5 | ~7.80 | d | C-3a | ~129.0 |

| H-6 | ~7.40 | t | C-4 | ~135.0 |

| H-7 | ~7.60 | d | C-5 | ~125.0 |

| N-CH₃ | ~3.85 | s | C-6 | ~123.0 |

| C-7 | ~115.0 | |||

| C-7a | ~138.0 | |||

| N-CH₃ | ~33.5 |

Rationale for Predictions: The electron-withdrawing sulfonyl chloride group at C-4 will deshield adjacent protons (H-5) and carbons. The N-methyl group signal will appear as a singlet around 3.85 ppm. The characteristic indole protons at H-2 and H-3 will appear as doublets.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom.

| Ion Adduct | Predicted m/z |

| [M+H]⁺ | 230.00371 |

| [M+Na]⁺ | 251.98565 |

| [M-H]⁻ | 227.98915 |

Data sourced from PubChemLite predicted values.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| S=O Asymmetric Stretch | ~1370-1380 |

| S=O Symmetric Stretch | ~1170-1185 |

| C=C Aromatic Stretch | ~1450-1600 |

| C-H Aromatic Stretch | ~3000-3100 |

The two strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds are definitive indicators of the sulfonyl chloride group.

Safety and Handling

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

1-Methylindole can be irritating.[11] Standard laboratory PPE should be worn.

-

Sulfonyl chlorides are lachrymatory and moisture-sensitive. They should be handled in a dry environment (glove box or under an inert atmosphere) and stored in a desiccator.

By following these detailed protocols and analytical procedures, researchers can reliably synthesize and validate the quality of this compound for its application in further chemical discovery and development.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-Methyl-1H-indole-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. 1-Methyl-1H-indole-4-sulphonyl chloride | 876316-36-8 | BKB31636 [biosynth.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | 876316-36-8 [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. PubChemLite - this compound (C9H8ClNO2S) [pubchemlite.lcsb.uni.lu]

- 11. 1-Methylindole - Wikipedia [en.wikipedia.org]

Spectroscopic Data for 1-Methyl-1H-indole-4-sulfonyl chloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Methyl-1H-indole-4-sulfonyl chloride (C₉H₈ClNO₂S, Molecular Weight: 229.68 g/mol , CAS: 876316-36-8).[1][2][3] As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and scientists. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and data from analogous compounds. Furthermore, it details field-proven protocols for acquiring this data, ensuring scientific integrity and reproducibility.

Introduction to the Spectroscopic Characterization of this compound

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group appended to a 1-methylindole scaffold. The indole nucleus is a prevalent motif in numerous biologically active compounds, while the sulfonyl chloride moiety serves as a versatile handle for introducing a sulfonyl linkage, a common feature in many pharmaceutical agents. The strategic placement of the sulfonyl chloride at the 4-position of the indole ring, combined with the N-methylation, influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

This guide is structured to provide a deep dive into each key spectroscopic technique, explaining the causality behind the expected spectral features and the experimental choices for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the indole ring and the N-methyl protons. The electron-withdrawing nature of the sulfonyl chloride group at the C4 position will significantly deshield the adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | 7.3 - 7.5 | d | ~3.0 | Typical chemical shift for the H-2 proton of a 1-substituted indole, coupled to H-3. |

| H-3 | 6.7 - 6.9 | d | ~3.0 | Coupled to H-2. |

| H-5 | 7.9 - 8.1 | d | ~8.0 | Deshielded due to the ortho-sulfonyl chloride group, coupled to H-6. |

| H-6 | 7.4 - 7.6 | t | ~8.0 | Coupled to H-5 and H-7. |

| H-7 | 7.6 - 7.8 | d | ~8.0 | Coupled to H-6. |

| N-CH₃ | 3.8 - 4.0 | s | - | Singlet for the N-methyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on all carbon atoms in the molecule, including the quaternary carbons.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 125 - 128 | Typical chemical shift for C-2 in N-methylindoles. |

| C-3 | 102 - 105 | Shielded carbon of the pyrrole ring. |

| C-3a | 128 - 131 | Bridgehead carbon. |

| C-4 | 138 - 142 | Deshielded due to direct attachment of the sulfonyl chloride group. |

| C-5 | 124 - 127 | Aromatic carbon. |

| C-6 | 122 - 125 | Aromatic carbon. |

| C-7 | 110 - 113 | Aromatic carbon. |

| C-7a | 135 - 138 | Bridgehead carbon. |

| N-CH₃ | 33 - 36 | N-methyl carbon. |

Experimental Protocol for NMR Spectroscopy

Given the reactivity of sulfonyl chlorides, careful sample preparation and selection of an appropriate solvent are crucial.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a dry, deuterated solvent. Anhydrous deuterated chloroform (CDCl₃) is a suitable choice as it is a common solvent for organic compounds and is less reactive than protic solvents. The use of a glovebox or a dry atmosphere is recommended to prevent hydrolysis of the sulfonyl chloride.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set a spectral width of approximately 12 ppm.

-

Employ a 30° pulse angle to ensure a short relaxation delay (1-2 seconds) can be used for faster acquisition.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

A 30° pulse angle and a relaxation delay of 2 seconds are typically sufficient.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the sulfonyl chloride and the indole ring.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 1370-1385 | Asymmetric S=O stretch | Sulfonyl chloride | Strong and characteristic absorption for sulfonyl chlorides.[4] |

| 1170-1190 | Symmetric S=O stretch | Sulfonyl chloride | Strong and characteristic absorption for sulfonyl chlorides.[4] |

| 3050-3150 | C-H stretch | Aromatic (Indole) | Typical for C-H bonds on an aromatic ring. |

| 2920-2980 | C-H stretch | Aliphatic (N-CH₃) | C-H stretching vibrations of the methyl group. |

| 1580-1620 | C=C stretch | Aromatic (Indole) | Skeletal vibrations of the indole ring. |

| 700-800 | C-H bend (out-of-plane) | Aromatic (Indole) | Bending vibrations characteristic of the substitution pattern on the benzene ring. |

| 550-650 | S-Cl stretch | Sulfonyl chloride | Stretching vibration of the sulfur-chlorine bond. |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a rapid and reliable method.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

References

Chemical reactivity of the 1-Methyl-1H-indole-4-sulfonyl chloride functional group

An In-Depth Technical Guide to the Chemical Reactivity of 1-Methyl-1H-indole-4-sulfonyl chloride

Introduction

The 1-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a focal point in drug discovery. When functionalized with a sulfonyl chloride group at the 4-position, as in This compound (1) , the resulting molecule becomes a powerful and versatile electrophilic building block.

The sulfonamide linkage (-SO₂NH-) is a cornerstone of modern pharmacotherapy, present in a wide array of drugs including antibacterials, diuretics, and protease inhibitors.[2][3][4] The strategic combination of the indole core with the sulfonyl chloride functional group provides medicinal chemists with a direct route to novel indole-based sulfonamides, enabling the exploration of new chemical space for therapeutic intervention.

This technical guide offers a comprehensive examination of the chemical reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights, field-proven experimental protocols, and a practical understanding of how to leverage this reagent's reactivity in complex synthetic applications.

Synthesis of the Core Moiety: this compound

The synthesis of aryl sulfonyl chlorides is typically achieved through robust methods such as the direct chlorosulfonation of an aromatic ring or via a Sandmeyer-type reaction from a corresponding aniline.[5][6][7] For the indole scaffold, direct chlorosulfonation with chlorosulfonic acid must be approached with caution due to the acid-sensitivity of the indole ring and the potential for multiple regioisomers. A more controlled approach often involves the diazotization of an amino-indole precursor followed by reaction with sulfur dioxide in the presence of a copper catalyst.[6][8]

Given the commercial availability of 1-methyl-1H-indole, a direct chlorosulfonation remains a feasible, albeit challenging, route. The reaction requires low temperatures and careful control of stoichiometry to minimize degradation and favor substitution at the C4 position.

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the preparation and subsequent reaction of an aryl sulfonyl chloride, a process directly applicable to the title compound.

Caption: Generalized workflow for the synthesis and isolation of an aryl sulfonyl chloride.

Core Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the highly electrophilic nature of the sulfur atom. This electrophilicity is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur center a prime target for nucleophilic attack.[9] The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions.

Primary Reactive Pathway: Sulfonamide Formation

The most significant and widely utilized reaction of sulfonyl chlorides is their coupling with primary and secondary amines to form stable sulfonamides.[4][10] This transformation is fundamental to the synthesis of countless pharmaceutical agents.

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. While debated, the mechanism is often depicted as a concerted SN2-like displacement or a stepwise addition-elimination pathway through a transient trigonal bipyramidal intermediate.[11][12] The presence of a non-nucleophilic base (e.g., pyridine, triethylamine) is critical to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.[13]

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride and an amine.

Experimental Protocol: Synthesis of N-Benzyl-1-methyl-1H-indole-4-sulfonamide

This protocol provides a self-validating system for the synthesis of a representative sulfonamide, including checkpoints for reaction monitoring and purification.

Materials:

-

This compound (1) (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Pyridine or Triethylamine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1). Dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the amine addition.

-

Reagent Addition: In a separate flask, prepare a solution of benzylamine and pyridine in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.

-

Workup - Quenching: Once the reaction is complete, carefully quench by adding 1M HCl solution. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-benzyl-1-methyl-1H-indole-4-sulfonamide.

Reactivity Profile with Various Nucleophiles

The table below summarizes the expected reactivity of this compound with a range of nucleophiles, providing a comparative overview for synthetic planning.

| Nucleophile Class | Representative Example | Typical Conditions | Expected Reactivity/Yield | Citation |

| Primary Aliphatic Amine | Benzylamine | Pyridine, DCM, 0°C to RT | High / Excellent (>85%) | [4] |

| Secondary Aliphatic Amine | Morpholine | Triethylamine, DCM, 0°C to RT | High / Excellent (>90%) | [4] |

| Primary Aryl Amine | Aniline | Pyridine, DCM, RT to 40°C | Moderate to High (60-85%) | [13] |

| Alcohols | Phenol | Strong Base (e.g., NaH), THF | Moderate (Requires activation) | [9][14] |

| Water | H₂O | Neutral or Basic | Slow to Moderate Hydrolysis | [15] |

Secondary Reactive Pathway: Hydrolysis

A significant competing reaction for sulfonyl chlorides is hydrolysis, where water acts as a nucleophile to produce the corresponding sulfonic acid.[15] While aryl sulfonyl chlorides are generally more stable than their alkyl counterparts, they are still moisture-sensitive.[7]

Causality and Prevention:

-

Mechanism: Hydrolysis can proceed via a neutral pathway (solvolysis) or be base-catalyzed.[15][16] The low solubility of many aryl sulfonyl chlorides in purely aqueous media can offer a degree of protection, as the reaction rate is dependent on the substrate's solubility in the reacting phase.[6][8]

-

Experimental Implications: To ensure high yields in sulfonamide synthesis, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere. The presence of even trace amounts of water can lead to the formation of 1-methyl-1H-indole-4-sulfonic acid as a significant byproduct, complicating purification. The stability of heteroaromatic sulfonyl chlorides can vary, but careful handling is always recommended.[17]

Conclusion

This compound is a highly valuable synthetic intermediate characterized by a potent electrophilic sulfur center. Its reactivity is primarily directed towards facile and high-yielding reactions with primary and secondary amines to form diverse sulfonamides. This reactivity profile, combined with the pharmacological importance of the indole nucleus, establishes the title compound as a key building block for constructing libraries of potential drug candidates. A thorough understanding of its primary reactivity with amines and the competing pathway of hydrolysis is essential for its effective application in complex organic synthesis and medicinal chemistry programs.

References

- 1. news-medical.net [news-medical.net]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. cbijournal.com [cbijournal.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of 1-Methyl-1H-indole-4-sulfonyl chloride for Drug Discovery Professionals

Abstract

1-Methyl-1H-indole-4-sulfonyl chloride is a bespoke heterocyclic sulfonyl halide of increasing interest as a building block in medicinal chemistry. The successful application of such reactive intermediates in synthesis, purification, and formulation hinges on a thorough understanding of their fundamental physicochemical properties, namely solubility and stability. This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound and related novel sulfonyl chlorides. It moves beyond a simple recitation of data, offering a detailed exposition of the underlying chemical principles, field-proven experimental protocols, and robust data analysis strategies. By grounding theoretical concepts in practical, step-by-step methodologies, this guide equips researchers, scientists, and drug development professionals with the necessary tools to de-risk projects, optimize reaction conditions, and ensure the integrity of their chemical matter.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from a synthetic target to a viable drug candidate is fraught with challenges. Among the earliest and most critical hurdles is the characterization of its fundamental physicochemical properties. For reactive building blocks like this compound, two properties are paramount: solubility and stability.

-

Solubility dictates the feasibility of a compound's use in various assays and reaction conditions. Poor solubility can mask a compound's true biological activity, complicate purification, and present significant formulation challenges, ultimately increasing development costs and timelines.[1]

-

Stability defines the conditions under which a compound can be handled, stored, and used without degrading. Sulfonyl chlorides are inherently reactive electrophiles, susceptible to degradation by common nucleophiles like water and alcohols.[2] Understanding these liabilities is crucial for designing robust synthetic routes and ensuring the quality and integrity of the material over time.

This guide provides a systematic approach to evaluating the solubility and stability of this compound, establishing a foundational dataset that informs its application throughout the drug discovery workflow.

Molecular Profile and Predicted Behavior

The structure of this compound—featuring a methylated indole ring attached to a sulfonyl chloride moiety—provides initial clues to its behavior.

-

Indole Ring System: The bicyclic aromatic indole core is relatively hydrophobic, suggesting that solubility in nonpolar organic solvents might be favorable. The nitrogen atom's lone pair contributes to the aromatic system, and the N-methylation prevents hydrogen bond donation, which may influence interactions with protic solvents.

-

Sulfonyl Chloride Group (-SO₂Cl): This is a powerful electron-withdrawing group and a highly reactive electrophile.[3] Its presence dictates the compound's primary chemical liability: susceptibility to nucleophilic attack. This group is prone to reaction with water (hydrolysis) to form the corresponding sulfonic acid, and with alcohols (alcoholysis) to form sulfonate esters.[2] The rate of these degradation reactions is a key focus of the stability assessment.

Based on this structure, we can anticipate moderate to good solubility in aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN), but potential instability in protic solvents such as water, methanol, and ethanol.

Comprehensive Solubility Assessment

Solubility should be assessed under two distinct conditions: kinetic and thermodynamic. This dual approach provides a comprehensive picture of a compound's behavior, from the rapid, high-throughput screens of early discovery to the equilibrium conditions relevant for formulation.[4][5]

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period when a concentrated DMSO stock is diluted into an aqueous buffer.[5][6] It is a rapid assessment of how a compound behaves under conditions typical of high-throughput screening (HTS) assays.[7]

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous Dimethyl Sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2%.

-

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.[6][7]

-

Separation of Undissolved Compound: Filter the contents of each well through a solubility filter plate (e.g., Millipore MultiScreen) to remove any precipitate.[8]

-

Quantification: Analyze the filtrate by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Determine the concentration of the compound by comparing its peak area to a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of acetonitrile and water.

Thermodynamic (Equilibrium) Solubility: The Gold Standard for Pre-formulation

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[1] This measurement is performed by incubating an excess of the solid compound in the solvent until equilibrium is reached, typically over 24 hours or more.[8][9] It is a critical parameter for pre-formulation and biopharmaceutical classification.[10]

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the test solvent (e.g., PBS pH 7.4, Acetonitrile, Ethyl Acetate).

-

Equilibration: Seal the vials and agitate them on a shaker or roller system at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[8][9]

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Dilution & Quantification: Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile/water) and quantify the concentration using a validated HPLC-UV method against a standard curve.[1][11]

Data Presentation: Solubility Profile

Summarize the solubility data in a clear, tabular format.

| Solvent System | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| PBS, pH 7.4 | Kinetic | 25 | [Result] | [Result] |

| PBS, pH 7.4 | Thermodynamic | 25 | [Result] | [Result] |

| Acetonitrile | Thermodynamic | 25 | [Result] | [Result] |

| Dichloromethane | Thermodynamic | 25 | [Result] | [Result] |

| Ethyl Acetate | Thermodynamic | 25 | [Result] | [Result] |

| Methanol | Thermodynamic | 25 | [Result] | [Result] |

Note: Results for protic solvents like methanol should be interpreted with caution, as degradation may occur concurrently. This highlights the importance of the stability studies in Section 4.

In-Depth Stability Evaluation: A Forced Degradation Approach

Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[12][13] For a sulfonyl chloride, the primary focus is on solvolysis (reaction with the solvent).

The Chemistry of Sulfonyl Chloride Degradation

The key degradation pathway for this compound is nucleophilic attack at the electrophilic sulfur atom.[2]

-

Hydrolysis: In the presence of water, the sulfonyl chloride will hydrolyze to the corresponding 1-Methyl-1H-indole-4-sulfonic acid, releasing hydrochloric acid (HCl).[2]

-

Alcoholysis: In alcoholic solvents (e.g., methanol), it will react to form the corresponding methyl sulfonate ester.

These reactions are often accelerated by heat and are pH-dependent.[14]

Experimental Protocol: Forced Degradation Study via HPLC-UV

A stability-indicating HPLC method is one that can accurately quantify the parent compound without interference from any degradation products, process impurities, or other components.[15][16] The development of such a method is a prerequisite for reliable stability testing.

-

Method Development: Develop a reverse-phase gradient HPLC method capable of separating the parent compound from potential degradants. A photodiode array (PDA) detector is highly recommended to assess peak purity.[17]

-

Stress Conditions: Prepare solutions of this compound (e.g., 0.1 mg/mL) in a range of solvents representing different stress conditions.

-

Aprotic (Control): Anhydrous Acetonitrile

-

Protic/Neutral: Methanol, Ethanol/Water mixtures

-

Aqueous Acidic: Acetonitrile/0.1 M HCl

-

Aqueous Basic: Acetonitrile/0.1 M NaOH (Note: Base hydrolysis is typically very rapid)

-

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Quench the reaction if necessary (e.g., neutralize acidic/basic samples) and dilute with the mobile phase to a suitable concentration.

-

HPLC Analysis: Analyze each sample by the stability-indicating HPLC method.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the natural logarithm of the remaining percentage versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Data Presentation: Stability Profile

Present the stability data clearly, allowing for direct comparison across conditions.

| Solvent System | Temperature (°C) | Half-life (t½, hours) | Degradation Rate Constant (k, h⁻¹) | Major Degradant Observed |

| Anhydrous Acetonitrile | 40 | [Result] | [Result] | None Detected |

| Methanol | 40 | [Result] | [Result] | Methyl Sulfonate Ester |

| 50:50 EtOH/Water | 40 | [Result] | [Result] | Sulfonic Acid / Ethyl Ester |

| Acetonitrile / 0.1 M HCl | 40 | [Result] | [Result] | Sulfonic Acid |

| Acetonitrile / 0.1 M NaOH | 40 | [Result] | [Result] | Sulfonic Acid |

Practical Recommendations for Handling and Storage

Based on the physicochemical principles and expected data, the following best practices are recommended for handling this compound:

-

Storage: The compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light. Containers must be tightly sealed.

-

Solvent Selection for Reactions: For reactions where the sulfonyl chloride is intended to react with another nucleophile (e.g., an amine), use anhydrous aprotic solvents (e.g., DCM, THF, Acetonitrile). Avoid protic solvents unless they are the intended reactant.

-

Workup Procedures: During aqueous workups, minimize the contact time and use cold solutions to reduce the rate of hydrolysis.

-

Analytical Sample Preparation: When preparing samples for analysis (e.g., NMR, LC-MS), use anhydrous aprotic solvents. If a stock solution in DMSO is prepared, it should be made from anhydrous DMSO and used promptly.

Conclusion

A thorough, empirically-driven understanding of solubility and stability is not an academic exercise; it is a fundamental pillar of successful drug discovery and development. For a reactive intermediate like this compound, this knowledge is indispensable. By implementing the detailed protocols outlined in this guide, researchers can generate a robust physicochemical profile for this molecule. This data will enable informed decisions regarding solvent selection for synthesis and screening, establish appropriate storage and handling conditions, and provide a critical foundation for the development of stable formulations. This systematic approach mitigates risks, conserves resources, and ultimately accelerates the progression of promising molecules toward clinical evaluation.

References

- 1. evotec.com [evotec.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. enamine.net [enamine.net]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. acdlabs.com [acdlabs.com]

- 13. ijisrt.com [ijisrt.com]

- 14. benchchem.com [benchchem.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. web.vscht.cz [web.vscht.cz]

- 17. researchgate.net [researchgate.net]

Discovery and history of indole sulfonyl chlorides in medicinal chemistry

An In-Depth Technical Guide: The Ascendancy of Indole Sulfonyl Chlorides in Medicinal Chemistry

Abstract

The indole nucleus, a quintessential "privileged scaffold" in medicinal chemistry, has been the foundation for numerous therapeutic agents.[1][2][3][4] Its fusion with the highly reactive sulfonyl chloride functional group creates a powerful class of intermediates: indole sulfonyl chlorides. These precursors unlock the synthesis of indole sulfonamides, a chemical class that has demonstrated profound efficacy across a spectrum of diseases, including cancer, viral infections, and inflammatory conditions. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of indole sulfonyl chlorides, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic strategies, detail key experimental protocols, and map the journey of this remarkable pharmacophore from a reactive chemical entity to a cornerstone of modern drug design.

The Genesis: Discovery and Early Synthetic Endeavors

The story of indole sulfonyl chlorides is intrinsically linked to the broader development of sulfonyl chlorides and indole chemistry. Sulfonyl chlorides (R-SO₂Cl) were recognized early on as highly reactive electrophiles, ideal for forging stable sulfonamide linkages with amines.[5] The indole scaffold itself, present in essential natural products like the amino acid tryptophan, was a natural starting point for chemical exploration.[3][4]

Early synthetic approaches to indole sulfonylation were often direct but harsh. The use of potent reagents like chlorosulfonic acid (ClSO₃H) allowed for the direct introduction of the chlorosulfonyl group onto the indole ring.

Causality Behind the Method: Chlorosulfonic acid is a powerful electrophilic sulfonating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich indole ring attacks the sulfur atom of the chlorosulfonic acid, leading to the formation of a sigma complex, which then loses a proton to restore aromaticity. However, this method suffered from significant drawbacks:

-

Harsh Conditions: The high reactivity of chlorosulfonic acid often required low temperatures and careful handling to avoid degradation of the sensitive indole nucleus.

-

Poor Regioselectivity: The indole ring has multiple reactive sites, and controlling the position of sulfonation (e.g., C3, C5) was a significant challenge, often leading to mixtures of isomers.

-

Limited Functional Group Tolerance: Many other functional groups could not withstand the corrosive and oxidative nature of the reagent.

These early methods, while foundational, highlighted the need for more refined and selective synthetic strategies to fully harness the potential of the indole sulfonyl chloride scaffold.

The Rise in Medicinal Chemistry: From Reagent to Pharmacophore

The true value of indole sulfonyl chlorides emerged as medicinal chemists began to synthesize their corresponding sulfonamide derivatives. The indole sulfonamide motif proved to be an exceptionally versatile pharmacophore, capable of interacting with a wide array of biological targets.

Why the Indole Sulfonamide Structure is Effective:

-

Structural Mimicry: The indole nucleus can mimic the structure of peptides and bind reversibly to enzyme active sites.[3]

-

Hydrogen Bonding: The sulfonamide linker (-SO₂NH-) is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein residues.

-

Synthetic Accessibility: The reaction between a sulfonyl chloride and an amine is generally robust and high-yielding, making it ideal for creating large libraries of compounds for screening.[6]

-

Modulation of Properties: The sulfonamide group can be used to fine-tune the pharmacokinetic properties of a drug candidate, such as its solubility and bioavailability.[5]

Logical Workflow: From Synthesis to Biological Evaluation

The general workflow for leveraging indole sulfonyl chlorides in drug discovery follows a logical and self-validating path.

Caption: A typical drug discovery workflow utilizing indole sulfonyl chlorides.

Key Therapeutic Applications

The versatility of the indole sulfonamide scaffold is evident in its broad range of therapeutic applications.

Anticancer Agents

Indole derivatives are potent anticancer agents that can control cancer cell progression by targeting various biological pathways.[7] The indole sulfonamide class has been particularly successful in this arena.

-

Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Indole sulfonamides have been developed as potent inhibitors of several key kinases. For instance, sulfonylated indolo[1,2-a]quinolines have been identified as novel inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung carcinoma.[8][9] Indole derivatives have also been found to be effective against multiple other kinases, including PI3K, CDK, and AKT.[10][11][12]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an indole sulfonamide.[7]

-

Tubulin Polymerization Inhibition: The natural indole alkaloids vincristine and vinblastine are classic anticancer drugs that function by inhibiting tubulin polymerization.[13] Synthetic indole derivatives, including sulfonamides, have been designed to mimic this activity, disrupting the cytoskeleton of cancer cells and inducing apoptosis.[4]

Data Presentation: Anticancer Activity of Indole Sulfonohydrazides

A series of novel indole-based sulfonohydrazides demonstrated significant selective toxicity toward breast cancer cell lines.[13][14]

| Compound ID | Target Cell Line | IC₅₀ (μM) | Non-Cancerous Cell Toxicity (HEK 293) | Reference |

| 5f | MCF-7 (ER+) | 13.2 | Non-toxic in studied range | [13][14] |

| 5f | MDA-MB-468 (Triple-Negative) | 8.2 | Non-toxic in studied range | [13][14] |

| Doxorubicin | MCF-7 (ER+) | 20.2 | N/A | [7] |

Table 1: Comparative cytotoxic activity of a lead indole sulfonohydrazide compound against breast cancer cells.

Antiviral Agents

The indole scaffold is a cornerstone of many antiviral drugs.[2][15] The marketed broad-spectrum antiviral Arbidol (Umifenovir) features a highly functionalized indole core.[1][15] More recently, indole derivatives have been investigated for activity against emerging viral threats.

-

SARS-CoV-2 Inhibition: Researchers have designed indole-based inhibitors targeting key viral enzymes. Specifically, indole carboxylic acid derivatives incorporating a sulfonamide functionality have shown potent inhibition of the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication.[16]

Anti-inflammatory Agents

The role of indoles in anti-inflammatory therapy is well-established, with Indomethacin being a prominent example of a non-steroidal anti-inflammatory drug (NSAID).[17] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[17][18]

-

COX-2 Inhibition: While older NSAIDs like indomethacin are non-selective, significant research has focused on designing indole derivatives with greater selectivity for COX-2, the inducible form of the enzyme primarily expressed during inflammation. This is a critical experimental choice, as selective COX-2 inhibition aims to reduce the gastrointestinal side effects associated with the inhibition of the "housekeeping" COX-1 enzyme.[17][18] Researchers have synthesized 2-(4-(methylsulfonyl)phenyl) indole derivatives as indomethacin analogs with enhanced COX-2 selectivity and potent anti-inflammatory activity.[18]

Experimental Protocols & Modern Synthesis

The evolution of synthetic chemistry has provided milder and more efficient routes to indole sulfonyl chlorides and their derivatives, overcoming the challenges of early methods.

Protocol: Synthesis of Indole-based Sulfonohydrazides

This protocol describes a common, multi-step synthesis representative of those used to create libraries of indole sulfonamides for screening.[13][14]

Step 1: Synthesis of Substituted Phenyl Sulfonylhydrazides

-

Dissolve the desired substituted sulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the mixture to 0-5 °C using an ice bath.

-

Add hydrazine monohydrate (2.5 eq) dropwise while stirring.

-

Continue stirring at low temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure (in vacuo).

-

Wash the resulting residue with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and recrystallize the product from methanol.

Trustworthiness through Validation: This is a standard nucleophilic substitution reaction. The progress is monitored by TLC, comparing the reaction mixture to the starting material to ensure complete conversion. The final product is purified by recrystallization and its identity confirmed by spectroscopic methods (NMR, Mass Spectrometry).

Step 2: Synthesis of the Final Indole Sulfonohydrazide

-

Dissolve the indole 3-carboxaldehyde derivative (1.0 eq) in ethanol.

-

Add the synthesized sulfonylhydrazide (1.0 eq) from Step 1 to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture at 80 °C for 4-7 hours, again monitoring by TLC.

-

After cooling, the precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

Causality in Experimental Choice: The use of catalytic acid is crucial for this condensation reaction (formation of a hydrazone). The acid protonates the aldehyde carbonyl, making it more electrophilic and susceptible to attack by the nucleophilic hydrazine, driving the reaction to completion.

Modern Advancement: Electrochemical Sulfonylation

Recent innovations provide alternatives to traditional chemical reagents. An electrochemical method has been developed for the direct C-H sulfonylation of indoles using inexpensive and easy-to-handle inorganic sulfites as the SO₂ source.[19]

Key Advantages:

-

Mild Conditions: The reaction proceeds at room temperature in an undivided electrolysis cell, avoiding harsh reagents.[19]

-

Atom Economy: It utilizes a simple sulfur source, representing a greener synthetic route.

-

High Efficiency: The method provides good to high yields of the desired indoyl sulfonate esters.[19]

This approach represents a significant step forward, offering a more sustainable and versatile platform for accessing these valuable medicinal chemistry scaffolds.

Conclusion

From their origins as products of harsh and non-selective reactions, indole sulfonyl chlorides have evolved into indispensable building blocks in medicinal chemistry. Their ability to readily form the versatile indole sulfonamide scaffold has enabled the discovery of potent inhibitors for a multitude of biological targets. The continuous refinement of synthetic methodologies, from classical approaches to modern electrochemical strategies, ensures that these compounds will remain at the forefront of drug discovery. For researchers and drug development professionals, a deep understanding of the history, synthesis, and application of indole sulfonyl chlorides is not merely an academic exercise, but a critical tool in the rational design of the next generation of therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2 [benchchem.com]

- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]

- 11. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 13. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chesci.com [chesci.com]

- 18. japsonline.com [japsonline.com]

- 19. pubs.acs.org [pubs.acs.org]

Theoretical Calculations of 1-Methyl-1H-indole-4-sulfonyl chloride Molecular Orbitals: A Guide to Predicting Reactivity and Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Understanding the electronic properties of novel indole derivatives is paramount for predicting their reactivity, metabolic stability, and interaction with biological targets. This guide provides a comprehensive, in-depth protocol for the theoretical calculation of molecular orbitals for 1-Methyl-1H-indole-4-sulfonyl chloride, a representative indole derivative. We will delve into the foundational principles of Density Functional Theory (DFT), detail a step-by-step computational workflow using industry-standard software, and provide insights into interpreting the resulting molecular orbital data to inform rational drug design. This document is structured to provide both the theoretical "why" and the practical "how," ensuring that the described protocols are robust, reproducible, and scientifically sound.

Introduction: The Significance of the Indole Nucleus and its Electronic Structure

The indole ring system, a fusion of benzene and pyrrole rings, is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic drugs.[2] Its unique electronic nature allows it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which are critical for molecular recognition at biological targets. Compounds like the vinca alkaloids (vinblastine, vincristine) and the anti-inflammatory drug indomethacin highlight the therapeutic versatility of this core structure.[1][2]

This compound (CAS: 876316-36-8, Formula: C₉H₈ClNO₂S) is a functionalized indole derivative that presents an interesting case for theoretical study.[3][4] The presence of the electron-withdrawing sulfonyl chloride group and the N-methylation significantly modulates the electronic landscape of the parent indole ring. A precise understanding of this modulation, achievable through quantum chemical calculations, is essential for predicting its chemical behavior.

Molecular Orbital (MO) theory provides a powerful framework for this understanding.[5] By calculating the shapes and energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can gain profound insights. These "frontier orbitals" govern a molecule's reactivity, with the HOMO acting as the primary electron donor and the LUMO as the primary electron acceptor.[6] The energy difference between them, the HOMO-LUMO gap, is a critical descriptor of chemical stability and the energy required for electronic excitation.[7][8] For drug development professionals, these parameters can help predict potential sites of metabolism, chemical liabilities, and the nature of ligand-receptor binding interactions.

Theoretical Foundations: Choosing the Right Computational Tools

Modern computational chemistry offers a suite of methods to solve the molecular Schrödinger equation, albeit approximately.[9] The choice of method is a crucial balance between computational cost and desired accuracy.[10]

The Hartree-Fock (HF) Method: A Foundational Approach

The Hartree-Fock (HF) method is a foundational ab initio (first-principles) method that provides an approximate solution to the Schrödinger equation.[11][12] It treats each electron as moving in the average field of all other electrons, simplifying the complex many-body problem.[13][14] While revolutionary, HF systematically neglects the instantaneous correlation between the motions of electrons, which is a significant limitation. Consequently, while HF is a valuable starting point, it is often insufficient for achieving high accuracy in predicting molecular properties.[14]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most popular method for electronic structure calculations in chemistry and materials science due to its exceptional balance of accuracy and computational efficiency.[15][16] Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density, a simpler, three-dimensional quantity.[17]

The core of DFT lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and electron correlation. Numerous XC functionals have been developed, with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being particularly successful for organic molecules.[18][19]

Basis Sets: The Building Blocks of Molecular Orbitals

In practice, molecular orbitals are constructed as a Linear Combination of Atomic Orbitals (LCAO), where the "atomic orbitals" are mathematical functions called basis functions.[5][20] The collection of these functions is known as a basis set.[21]

-

Minimal Basis Sets (e.g., STO-3G): Use one function per atomic orbital. They are computationally fast but offer only qualitative accuracy.[22]

-

Split-Valence Basis Sets (e.g., 3-21G, 6-31G): Use multiple functions for valence orbitals, allowing for more flexibility in describing chemical bonds. The 6-31G basis set is a widely used standard for routine calculations on organic molecules.[23]

-

Polarization and Diffuse Functions (e.g., 6-31G(d,p), 6-311+G(d,p)): Polarization functions (like 'd' on heavy atoms and 'p' on hydrogens) add angular flexibility, crucial for describing bonding in non-spherical environments. Diffuse functions ('+') are important for describing anions and weak non-covalent interactions.

For a molecule like this compound, a split-valence basis set with polarization functions, such as 6-31G(d) , provides a robust and cost-effective choice for geometry optimization and molecular orbital analysis.

Experimental Protocol: A Self-Validating Computational Workflow

This section details a step-by-step methodology for calculating and analyzing the molecular orbitals of this compound. The workflow is designed to be self-validating by incorporating a frequency calculation to confirm the nature of the optimized geometry. We will use the Gaussian software package, a widely recognized standard in the field, as our example platform.[24][25][26]

Step 1: Molecular Structure Input

The first step is to provide the computational software with the 3D atomic coordinates of the molecule. This can be achieved in several ways:

-

Building from Scratch: Using a molecular editor like GaussView, Avogadro, or ChemDraw.

-

SMILES Conversion: Using the SMILES string CN1C=CC2=C1C=CC=C2S(=O)(=O)Cl and converting it to a 3D structure with an appropriate tool.

Step 2: Geometry Optimization and Frequency Analysis